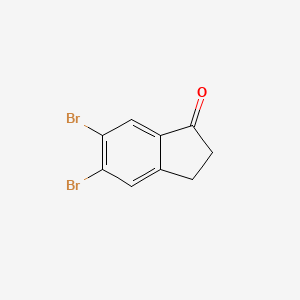

5,6-Dibromo-2,3-dihydro-1H-inden-1-one

Description

The study of heterocyclic and fused-ring systems is a cornerstone of modern organic and medicinal chemistry. Among these, the indanone framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, has garnered considerable attention. The introduction of halogen substituents, such as bromine, onto this scaffold further enhances its chemical versatility and potential for diverse applications.

| Property | Data |

| Molecular Formula | C₉H₆Br₂O |

| Molecular Weight | 289.95 g/mol |

| IUPAC Name | 5,6-Dibromo-2,3-dihydro-1H-inden-1-one |

| CAS Number | 290967-15-4 |

The 1-indanone (B140024) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. nih.govgoogle.com Derivatives of 1-indanone have been investigated for their potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. nih.gov The chemical reactivity of the indanone system, including reactions at the carbonyl group, the alpha-carbon, and the aromatic ring, allows for extensive molecular modifications to tune its biological and chemical properties.

Bromo-substituted aromatic compounds are of fundamental importance in organic synthesis. The bromine atoms serve as versatile functional handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The regioselective introduction of bromine onto an aromatic ring is a well-established strategy for directing subsequent synthetic transformations. In the context of indanones, bromination can occur on the aromatic ring or at the alpha-position to the carbonyl group, depending on the reaction conditions and the substitution pattern of the indanone. nih.gov For instance, the bromination of 5,6-disubstituted-indan-1-ones has been shown to be highly regioselective. nih.gov

While specific examples of the use of this compound as a synthetic intermediate are not extensively documented, the reactivity of analogous bromo-indanones suggests its potential utility. Bromo-indanones are valuable precursors for the synthesis of more complex molecules. For example, 5-bromo-1-indanone (B130187) is a key starting material for various pharmaceutical agents. The bromine atom at the 5-position provides a reactive site for introducing a wide range of substituents onto the aromatic portion of the molecule.

The presence of two bromine atoms on the benzene ring of this compound offers the potential for sequential or dual cross-coupling reactions. This could allow for the synthesis of unsymmetrically substituted indanone derivatives, which would be challenging to prepare through other synthetic routes. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the carbonyl group, could potentially be exploited to achieve selective functionalization at either the 5- or 6-position.

Potential Synthetic Transformations of Bromo-Indanones:

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted indanones |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl-substituted indanones |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted indanones |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted indanones |

| Carbonylation | Carbon monoxide, Pd catalyst | Indanone carboxylic acids or esters |

Current research involving functionalized indanones is largely driven by the pursuit of new therapeutic agents and materials with novel electronic properties. While there is no specific research trajectory focused solely on this compound, the broader field of indanone chemistry is an active area of investigation.

Research efforts in medicinal chemistry are focused on the design and synthesis of indanone derivatives with improved potency and selectivity for various biological targets. This includes the development of new anticancer agents, treatments for neurodegenerative diseases, and antimicrobial compounds. google.comnih.gov The synthesis of libraries of substituted indanones, facilitated by the use of versatile intermediates like bromo-indanones, is a common strategy in drug discovery programs.

In the field of materials science, indanone-based molecules are being explored for their potential in organic electronics. The indanone scaffold can be incorporated into larger conjugated systems to create materials with interesting photophysical and electronic properties. The ability to functionalize the indanone core through cross-coupling reactions at bromine-substituted positions is critical for the development of these advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZOVINLHZFQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dibromo 2,3 Dihydro 1h Inden 1 One

Conventional Synthetic Routes to the 2,3-dihydro-1H-inden-1-one Core

The 2,3-dihydro-1H-inden-1-one scaffold is a common motif in various biologically active molecules, and as such, numerous methods for its synthesis have been developed over the years. rsc.org These routes primarily rely on the formation of the fused five-membered ring onto a pre-existing benzene (B151609) ring.

Cyclization Reactions in Indanone Ring Formation

The most prevalent and historically significant method for constructing the indanone ring is the intramolecular Friedel-Crafts acylation. preprints.org This reaction involves the cyclization of a 3-arylpropanoic acid derivative, typically the corresponding acid chloride or anhydride (B1165640), in the presence of a strong Lewis acid or protic acid catalyst. beilstein-journals.orgresearchgate.net The reaction proceeds by generating an acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form the five-membered ketone ring.

Common catalysts and conditions for this cyclization include:

Aluminum Chloride (AlCl₃): A classic and potent Lewis acid used with 3-phenylpropionyl chloride. beilstein-journals.org

Polyphosphoric Acid (PPA): Often used directly with 3-phenylpropanoic acid at elevated temperatures.

Trifluoromethanesulfonic Acid (TFSA): A strong protic acid that can catalyze the intramolecular cyclization of esters to form the indanone core quantitatively under certain conditions. beilstein-journals.org

Metal Triflates: These have been employed in microwave-assisted intramolecular Friedel-Crafts acylations, aligning with green chemistry principles by allowing for catalyst recovery and reuse. beilstein-journals.org

Beyond Friedel-Crafts reactions, other cyclization strategies have been developed. The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, can also be employed to produce indanone derivatives, often with a high degree of stereocontrol. preprints.orgresearchgate.net Furthermore, various transition-metal-catalyzed reactions, such as the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, provide alternative pathways to the indanone core. organic-chemistry.org

Precursor Design and Selection for Indanone Synthesis

The choice of precursor is critical as it dictates the substitution pattern on the final indanone product. The most common precursor is 3-phenylpropanoic acid or its activated derivatives. beilstein-journals.org This precursor can be synthesized through various means, including the hydrogenation of cinnamic acid or through Friedel-Crafts alkylation of benzene with succinic anhydride, followed by reduction of the resulting keto-acid.

An efficient one-pot process for preparing 1-indanones from benzoic acids has also been described. beilstein-journals.org In this method, a benzoic acid is converted to its acyl chloride, which then reacts with ethylene. The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation to yield the indanone. beilstein-journals.org The substituents present on the starting aromatic precursor are carried through the reaction sequence, ultimately appearing on the benzene ring portion of the indanone. This principle is fundamental to designing a synthesis for a specifically substituted target like 5,6-Dibromo-2,3-dihydro-1H-inden-1-one.

| Reaction Type | Precursor | Catalyst/Reagents | Key Features |

| Friedel-Crafts Acylation | 3-Phenylpropanoic acid | Polyphosphoric Acid (PPA) | Direct cyclization of the acid; requires high temperatures. |

| Friedel-Crafts Acylation | 3-Phenylpropionyl chloride | Aluminum Chloride (AlCl₃) | Classic, high-yielding method using the activated acid chloride. beilstein-journals.org |

| Friedel-Crafts Acylation | Arylpropionic acids | Metal Triflate / Ionic Liquid | Microwave-assisted, environmentally benign approach. beilstein-journals.org |

| Nazarov Cyclization | Aryl vinyl ketones | Bismuth(III) triflate | Efficient for synthesizing substituted indanones. researchgate.net |

| Carbonylative Cyclization | Unsaturated aryl iodides | Palladium catalyst | Modern catalytic method for forming the indanone ring. organic-chemistry.org |

| One-Pot from Benzoic Acid | Benzoic acids, Ethylene | Thionyl chloride, AlCl₃ | Forms the indanone in a single pot from simpler precursors. beilstein-journals.org |

Targeted Synthetic Strategies for this compound

Synthesizing the specifically substituted 5,6-dibromoindanone requires a more nuanced approach than simply forming the parent ring. The challenge lies in introducing two bromine atoms at the desired positions with high regioselectivity.

Regioselective Dibromination Approaches

The direct bromination of 2,3-dihydro-1H-inden-1-one is complicated by the presence of two reactive sites: the aromatic ring and the α-carbon (position 2) adjacent to the carbonyl group. Reaction conditions significantly influence the outcome. For instance, studies on the bromination of substituted indanones show that acidic conditions can favor aromatic substitution, while basic conditions can promote α-bromination via enolate formation. nih.govresearchgate.net

However, achieving selective bromination at only the 5- and 6-positions of an unsubstituted indanone is challenging. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring, particularly at the ortho and para positions (positions 4 and 6). Direct bromination would likely lead to a mixture of products, including 4-bromo, 6-bromo, and potentially α-bromo isomers, making this an inefficient route for the desired 5,6-dibromo product. Therefore, a more controlled, multi-step approach is generally required.

Multi-Step Synthesis from Substituted Benzenes

A more reliable strategy involves constructing the indanone ring from a benzene precursor that already contains the desired dibromo substitution pattern. This retrosynthetic approach identifies 3-(3,4-dibromophenyl)propanoic acid as the key intermediate. The synthesis would proceed by first preparing this precursor and then inducing an intramolecular cyclization.

A plausible synthetic sequence is outlined below:

Starting Material Selection: The synthesis begins with 1,2-dibromobenzene (B107964). This ensures the correct relative positioning of the bromine atoms from the outset.

Friedel-Crafts Acylation: 1,2-dibromobenzene can be acylated with succinic anhydride in the presence of AlCl₃. This reaction introduces a three-carbon chain with a terminal carboxylic acid and a ketone. The acylation is directed by the bromine atoms to the position para to one of the bromines.

Reduction: The keto group introduced during the acylation step is reduced to a methylene (B1212753) group. A Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a base) reduction is typically employed for this transformation. This step yields 3-(3,4-dibromophenyl)propanoic acid.

Intramolecular Cyclization: The resulting propanoic acid is converted to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The final ring closure is then achieved via an intramolecular Friedel-Crafts acylation, catalyzed by AlCl₃, to yield this compound. The cyclization occurs at the position ortho to the alkyl chain and meta to the bromine atoms.

| Step | Reactant(s) | Reagents/Catalyst | Intermediate/Product |

| 1 | 1,2-Dibromobenzene, Succinic anhydride | AlCl₃ | 4-(3,4-Dibromophenyl)-4-oxobutanoic acid |

| 2 | 4-(3,4-Dibromophenyl)-4-oxobutanoic acid | Zn(Hg), HCl (Clemmensen) | 3-(3,4-Dibromophenyl)propanoic acid |

| 3 | 3-(3,4-Dibromophenyl)propanoic acid | SOCl₂ or (COCl)₂ | 3-(3,4-Dibromophenyl)propionyl chloride |

| 4 | 3-(3,4-Dibromophenyl)propionyl chloride | AlCl₃ | This compound |

Catalytic Methods for Ring Closure and Functionalization

Modern catalytic methods offer powerful alternatives for both the construction of the key precursors and the final ring-closing step. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to build complex aryl structures. semanticscholar.org For instance, a suitably functionalized benzene ring could be coupled with a partner containing the three-carbon side chain to efficiently generate the cyclization precursor.

For the ring closure itself, while traditional Lewis acids like AlCl₃ are effective, they often require harsh conditions and stoichiometric amounts. Catalytic methods using stronger Brønsted acids like trifluoromethanesulfonic acid or Lewis acids such as niobium(V) chloride can perform the cyclization under milder conditions with higher efficiency and functional group tolerance. beilstein-journals.org The application of these advanced catalytic systems to a dibrominated substrate, such as 3-(3,4-dibromophenyl)propanoic acid, could provide a more efficient and cleaner route to the final product, this compound.

Novel and Sustainable Synthetic Approaches for this compound

The development of novel and sustainable synthetic methodologies for producing complex molecules like this compound is a focal point of contemporary chemical research. These approaches aim to enhance efficiency, reduce environmental impact, and improve safety profiles compared to traditional synthetic routes. This section explores the application of green chemistry principles, flow chemistry, and biocatalytic pathways in the synthesis of this specific dibrominated indanone.

Green Chemistry Principles in this compound Synthesis

Green chemistry offers a framework for designing chemical processes that minimize the use and generation of hazardous substances. The synthesis of indanones and their derivatives can be made more environmentally benign by adhering to these principles. rsc.org For the synthesis of this compound, several green strategies can be envisioned, drawing from methodologies applied to related compounds.

One key principle is the use of safer solvents and reagents. Traditional bromination reactions often employ hazardous reagents and chlorinated solvents. A greener alternative could involve the use of a hydrogen peroxide-hydrobromic acid system, which is considered more environmentally friendly. researchgate.net Another approach is the use of mechanochemistry, such as ball milling, for halogenation reactions, which can reduce or eliminate the need for solvents. nih.gov

Catalysis is another cornerstone of green chemistry. The use of reusable solid acid catalysts for Friedel-Crafts reactions, a common method for synthesizing the indanone core, can replace corrosive and difficult-to-recycle Lewis acids. nih.gov Furthermore, microwave-assisted organic synthesis represents a green technology that can significantly reduce reaction times and energy consumption in the preparation of indanones. beilstein-journals.org For instance, a microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by a recyclable metal triflate in an ionic liquid has been reported for the synthesis of various 1-indanones, aligning with green chemistry goals. nih.govbeilstein-journals.org

A hypothetical green synthesis of this compound could involve the intramolecular hydroacylation of a corresponding 2-vinylbenzaldehyde (B1595024) derivative using an environmentally benign catalyst like L-proline, which would be a metal-free approach. rsc.org

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Safer Reagents | Employing H₂O₂-HBr for bromination instead of elemental bromine. | Reduced toxicity and environmental impact. |

| Use of Alternative Energy Sources | Microwave-assisted Friedel-Crafts cyclization. | Faster reaction rates, lower energy consumption. |

| Catalysis | Utilizing reusable solid acid catalysts for cyclization. | Ease of separation, catalyst recyclability, reduced waste. |

| Solvent-Free Conditions | Mechanochemical (ball milling) halogenation. | Elimination of hazardous solvents, high efficiency. nih.gov |

| Atom Economy | Designing synthetic pathways with high atom efficiency. | Minimized waste generation. |

| Protecting-Group-Free Synthesis | Strategic route design to avoid protection/deprotection steps. | Increased step-economy and efficiency. researchgate.net |

Flow Chemistry and Automated Synthesis Considerations

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and reproducibility. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields and purities. vapourtec.com

For the synthesis of this compound, flow chemistry could be particularly beneficial for the bromination step. Bromination reactions can be highly exothermic and the use of a flow reactor allows for superior temperature control, minimizing the risk of runaway reactions and improving the regioselectivity of the bromination. The generation of potentially hazardous intermediates can be managed more safely in a continuous flow system as they are consumed in the subsequent step without isolation.

Automated synthesis platforms, often integrated with flow chemistry systems, can enable high-throughput screening of reaction conditions to quickly identify the optimal parameters for the synthesis of this compound. This can accelerate the development of a robust and efficient synthetic process.

A potential flow chemistry setup for the synthesis could involve the continuous pumping of a solution of the indanone precursor and the brominating agent through a heated or irradiated microreactor, followed by in-line purification to isolate the desired product. The use of immobilized reagents or catalysts within the flow reactor can further simplify the process and facilitate product purification. For instance, two-phase reactions, such as dibromocyclopropanation, have been successfully performed in flow reactors, demonstrating the capability of this technology for handling complex reaction mixtures. syrris.com

The table below outlines the potential advantages of employing flow chemistry in the synthesis of this compound.

| Feature of Flow Chemistry | Application in Synthesis of this compound |

| Enhanced Safety | Improved temperature control during exothermic bromination steps. |

| Precise Control | Accurate management of reaction time, temperature, and stoichiometry. |

| Scalability | Straightforward scaling of the reaction by extending the operation time. |

| Reproducibility | Consistent product quality due to uniform reaction conditions. |

| Integration | Potential for multi-step, continuous synthesis and in-line analysis. |

Chemoenzymatic or Biocatalytic Pathways

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool in sustainable synthesis due to the high selectivity and mild reaction conditions offered by enzymes. While specific biocatalytic routes for the synthesis of this compound are not yet established in the literature, the potential for such pathways can be inferred from existing research on related compounds.

Enzymes such as lipases, oxidoreductases, and transaminases have been employed in the synthesis of chiral indanols and aminoindanes. google.comresearchgate.net For instance, the enantioselective reduction of 1-indanone (B140024) to (S)-1-indanol has been achieved with high yield and enantiomeric excess using whole-cell biocatalysts like Lactobacillus paracasei. researchgate.net

A chemoenzymatic approach to this compound could involve an initial chemical synthesis of a precursor molecule, followed by an enzymatic transformation. For example, an enzymatic resolution step could be used to separate enantiomers of a chiral intermediate.

While direct enzymatic bromination of an indanone scaffold is challenging, enzymes could be used in upstream or downstream steps of the synthesis. For example, a biocatalytic desymmetrization of a prochiral precursor could establish key stereocenters early in the synthetic route. Multicomponent reactions catalyzed by enzymes are also an emerging area that could offer novel and efficient routes to complex heterocyclic structures, which could potentially be adapted for the synthesis of indanone derivatives. mdpi.com

Future research may focus on engineering enzymes with novel activities, such as regioselective halogenases that could directly brominate the indanone ring at the desired positions. This would represent a significant advancement in the sustainable synthesis of halogenated aromatic compounds.

The table below presents hypothetical chemoenzymatic or biocatalytic steps that could be explored for the synthesis of this compound or its precursors.

| Biocatalytic Reaction Type | Potential Application in Synthesis |

| Enantioselective Reduction | Reduction of a prochiral diketone precursor to a chiral hydroxy-indanone. |

| Kinetic Resolution | Separation of enantiomers of a racemic intermediate using a lipase. |

| Transamination | Asymmetric synthesis of a chiral amino-indane precursor. |

| Engineered Halogenase | Regioselective bromination of the indanone aromatic ring. |

Chemical Reactivity and Transformations of 5,6 Dibromo 2,3 Dihydro 1h Inden 1 One

Reactions at the Carbonyl Group

The ketone functionality in 5,6-Dibromo-2,3-dihydro-1H-inden-1-one is a key site for nucleophilic attack and condensation reactions. These transformations are fundamental for extending the carbon skeleton, introducing new functional groups, and building the molecular complexity required for various applications, including the synthesis of biologically active compounds.

Nucleophilic Addition Reactions and Stereochemical Control

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide. These reactions lead to the formation of tertiary alcohols. In the context of the indanone scaffold, the resulting hydroxyl group can be a handle for further synthetic modifications.

While specific studies on this compound are not extensively documented in this area, the principles of nucleophilic addition to substituted indanones are well-established. A critical aspect of these reactions is stereochemical control. The addition of a nucleophile to the planar carbonyl group creates a new stereocenter at the C1 position. In cases where another stereocenter exists in the molecule, diastereomers can be formed. The facial selectivity of the nucleophilic attack can be influenced by steric hindrance from existing substituents or by using chiral auxiliaries or catalysts to induce enantioselectivity.

Reduction Methodologies and Selectivity Studies

The reduction of the carbonyl group to a secondary alcohol is a common and crucial transformation. This can be achieved using various reducing agents, ranging from simple metal hydrides to complex catalytic systems for asymmetric synthesis.

Chemoselectivity: A primary consideration in the reduction of this compound is chemoselectivity. Reagents must be chosen that selectively reduce the ketone without affecting the bromo-aryl bonds. Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this purpose, as they are generally unreactive towards aryl halides under typical conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to side reactions.

Stereoselectivity: Asymmetric reduction of prochiral ketones, including substituted 1-indanones, has been a subject of intensive research to produce enantiomerically enriched alcohols, which are valuable chiral building blocks. whiterose.ac.ukacs.org Asymmetric transfer hydrogenation (ATH) using Noyori-type ruthenium catalysts, for example, has been shown to be highly efficient for producing chiral 3-aryl-1-indanols with high levels of diastereoselectivity and enantioselectivity. researchgate.net Similarly, the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst, is another powerful method for achieving high enantioselectivity in the reduction of indanone derivatives. acs.org

| Catalyst/Reagent | Substrate Type | Hydrogen Source | Typical Outcome |

| (R,R)-Ts-DENEB-Ru | 3-Aryl-1-indanones | HCOOH/Et₃N | High diastereo- and enantioselectivity (up to 99% ee) researchgate.net |

| CBS Catalyst (e.g., (R)-Me-CBS) | Substituted 1-indanones | Borane (BH₃) | High enantioselectivity acs.org |

| Sodium Borohydride (NaBH₄) | 1-Indanones | Methanol (solvent) | Racemic alcohol, good chemoselectivity |

This table presents data from studies on analogous substituted 1-indanones to illustrate common reduction methodologies.

Condensation and Imine Formation Reactions

Condensation reactions provide a powerful means of forming new carbon-carbon bonds at the C2 position adjacent to the carbonyl group. The active methylene (B1212753) protons at C2 can be deprotonated by a base to form an enolate, which can then react with aldehydes or ketones in an aldol-type condensation.

A particularly relevant example is the Knoevenagel condensation, where the indanone reacts with an aldehyde in the presence of a weak base like piperidine. nih.gov This reaction is a cornerstone in the synthesis of the Alzheimer's drug Donepezil and its analogs, where a substituted 1-indanone (B140024) is condensed with an aldehyde to form an α,β-unsaturated ketone. nih.gov This intermediate is then typically subjected to reduction.

| Aldehyde/Ketone | Base/Catalyst | Solvent | Product Type |

| Pyridine-4-carboxaldehyde | Piperidine | Toluene | 2-Benzylidene-1-indanone derivative nih.gov |

| Various Benzaldehydes | TiCl₄-Pyridine | Benzene (B151609) | Indene derivative via cyclization nih.gov |

| Active Methylene Compounds (e.g., malonates) | Piperidine/AcOH | Benzene | Benzylidene malonate derivative nih.gov |

This table illustrates typical conditions for Knoevenagel and related condensation reactions involving the indanone scaffold.

Imine formation occurs through the reaction of the carbonyl group with primary amines, typically under acidic catalysis, to form a C=N double bond. This reaction converts the ketone into an imine or, if a hydroxylamine (B1172632) is used, an oxime. These nitrogen-containing derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems fused to the indanone core.

Transformations Involving the Bromo Substituents

The two bromine atoms on the aromatic ring of this compound are versatile handles for forming new carbon-carbon and carbon-heteroatom bonds. Their differing positions relative to the electron-withdrawing carbonyl group can lead to differences in reactivity, allowing for potential regioselective functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org The bromo substituents on the indanone ring serve as excellent electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to form biaryl structures. Research on the closely related 5-bromo-1-indanone (B130187) has shown that it undergoes efficient Suzuki coupling with various arylboronic acids to yield 5-aryl-1-indanone derivatives in good yields. researchgate.net For this compound, sequential or selective coupling could potentially be achieved by tuning the reaction conditions, as the electronic environment of the two bromine atoms is slightly different.

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 89 |

| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 93 |

Data adapted from a study on the Suzuki-Miyaura coupling of 5-bromo-1-indanone. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is invaluable for synthesizing arylalkynes. For a dibromo substrate, it is often possible to achieve selective mono-alkynylation or double alkynylation by controlling the stoichiometry of the alkyne and the reaction time. nih.gov The C5-Br, being para to the activating effect of the carbonyl group, might be expected to react slightly faster than the C6-Br.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org An important variant is the reductive Heck reaction, which has been used to synthesize chiral 3-substituted indanones from ortho-alkenyl-aryl halides, demonstrating the utility of this reaction for building stereocenters within the indanone framework. acs.orgfigshare.com

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Sites

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile, such as an amine, alkoxide, or thiolate. nih.govyoutube.com A critical requirement for the SNAr mechanism is the presence of at least one strong electron-withdrawing group positioned ortho or para to the leaving group. youtube.comyoutube.com This group is necessary to stabilize the negative charge that develops in the aromatic ring in the intermediate Meisenheimer complex.

In this compound, the carbonyl group acts as a moderate electron-withdrawing group. Its influence is transmitted through the aromatic system, creating a partial positive charge at the ortho (C7, not substituted) and para (C5) positions. Consequently, the bromine atom at the C5 position is activated towards SNAr, as it is para to the carbonyl group. The bromine atom at the C6 position is meta to the carbonyl and is therefore not activated, and would be expected to be unreactive under SNAr conditions. This difference in electronic activation provides a strong basis for achieving regioselective substitution at the C5 position, allowing for the selective introduction of nucleophiles at this site while leaving the C6-Br bond intact for subsequent transformations like cross-coupling.

Metal-Halogen Exchange and Organometallic Reagent Generation

The presence of two bromine atoms on the aromatic ring of this compound offers a prime opportunity for metal-halogen exchange reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. This transformation typically involves the reaction of the dibromo-indanone with organolithium or magnesium reagents to generate highly reactive organometallic intermediates.

While specific studies on the metal-halogen exchange of this compound are not extensively documented in publicly available literature, the principles of such reactions on analogous dibromoaryl compounds are well-established. The regioselectivity of the exchange is a critical aspect, often influenced by the reaction conditions and the directing effects of the carbonyl group.

Hypothetical Reaction Data for Metal-Halogen Exchange:

| Reagent | Solvent | Temperature (°C) | Potential Intermediate | Subsequent Reaction with Electrophile (E+) | Expected Product |

| n-Butyllithium (1 eq) | THF | -78 | 5-Bromo-6-lithio-2,3-dihydro-1H-inden-1-one | CO₂ | 5-Bromo-1-oxo-2,3-dihydro-1H-indene-6-carboxylic acid |

| Isopropylmagnesium chloride (1 eq) | THF | -20 to 0 | 5-Bromo-6-(chloromagnesio)-2,3-dihydro-1H-inden-1-one | I₂ | 5-Bromo-6-iodo-2,3-dihydro-1H-inden-1-one |

| n-Butyllithium (2 eq) | THF | -78 to 0 | 5,6-Dilithio-2,3-dihydro-1H-inden-1-one | (CH₃)₂SO₄ | 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one |

Note: This table is based on established principles of metal-halogen exchange on dibromoarenes and is intended to be illustrative of the potential reactivity of this compound.

The generated organometallic species can be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a wide range of functional groups at the 5- and/or 6-positions of the indanone core. The choice of organometallic reagent and reaction conditions would be crucial in controlling the mono- versus di-substitution.

Reactions of the Indanone Ring System

The indanone ring system itself is amenable to a variety of transformations, including aromatization, ring expansion and contraction, and oxidative and reductive manipulations of the alicyclic portion.

Aromatization and Dehydrogenation Studies

The conversion of the 2,3-dihydro-1H-inden-1-one core to the corresponding inden-1-one represents an aromatization of the five-membered alicyclic ring. This dehydrogenation introduces a double bond conjugated to the carbonyl group and the aromatic ring, significantly altering the electronic and spectroscopic properties of the molecule.

Common methods for the dehydrogenation of indanones involve the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen acceptor. Other oxidizing agents can also be employed.

General Reaction Conditions for Dehydrogenation of Indanones:

| Reagent/Catalyst | Solvent | Temperature (°C) | Product Type |

| Pd/C | Xylene | 140 - 160 | Inden-1-one |

| DDQ | Dioxane | Reflux | Inden-1-one |

| Sulfur | High Temperature | Neat | Inden-1-one |

For this compound, such a reaction would yield 5,6-Dibromo-1H-inden-1-one, a highly conjugated system. This transformation could be a key step in the synthesis of novel dyes, electronic materials, or biologically active compounds.

Ring Expansion and Contraction Reactions

The five-membered alicyclic ring of the indanone system can be manipulated through ring expansion and contraction reactions, providing access to different carbocyclic frameworks.

Ring Expansion: Ring expansion of cyclic ketones like indanones can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement or reaction with diazomethane. The Schmidt reaction, involving the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, can lead to the insertion of a nitrogen atom into the ring, forming a lactam. wikipedia.orgorganicreactions.orgslideshare.netlibretexts.orgdbpedia.org For an indanone, this would result in the formation of a benzodiazepinone derivative.

Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones. nrochemistry.comacs.orgacs.orgwikipedia.orgmychemblog.com If this compound were to be halogenated at the C2 position, subsequent treatment with a base could induce a Favorskii rearrangement. This would lead to the formation of a substituted indane-1-carboxylic acid derivative, effectively contracting the five-membered ring to a cyclopropanone (B1606653) intermediate which is then opened by the base.

Illustrative Ring Transformation Reactions:

| Reaction Name | Reagents | Intermediate/Product Type |

| Schmidt Reaction | HN₃, H₂SO₄ | Ring-expanded lactam (Benzodiazepinone derivative) |

| Favorskii Rearrangement | 1. Br₂, H⁺ (for α-bromination) 2. NaOMe | Ring-contracted ester (Indane-1-carboxylic acid derivative) |

Oxidative and Reductive Manipulations of the Alicyclic Ring

The alicyclic ring of this compound is susceptible to both oxidative and reductive transformations, allowing for further functionalization and structural modification.

Oxidative Manipulations: Oxidative cleavage of the C2-C3 bond of the alicyclic ring can be achieved under specific conditions, potentially leading to the formation of dicarboxylic acid derivatives of the substituted benzene ring. The Baeyer-Villiger oxidation, using a peroxy acid such as m-CPBA, could lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a six-membered lactone (a dihydrocoumarin (B191007) derivative).

Reductive Manipulations: The carbonyl group at the C1 position is readily reduced to a hydroxyl group using common reducing agents like sodium borohydride (NaBH₄). This reduction converts the indanone to the corresponding indanol, 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol.

Furthermore, complete reduction of the carbonyl group to a methylene group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. ambeed.com This would transform the indanone into the corresponding indane, 5,6-Dibromo-2,3-dihydro-1H-indene.

Summary of Oxidative and Reductive Reactions:

| Reaction Type | Reagents | Functional Group Transformation | Product |

| Oxidation | |||

| Baeyer-Villiger | m-CPBA | Ketone to Lactone | 6,7-Dibromochroman-2-one |

| Reduction | |||

| Carbonyl Reduction | NaBH₄, Methanol | Ketone to Secondary Alcohol | 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol |

| Wolff-Kishner | H₂NNH₂, KOH, Ethylene Glycol | Ketone to Methylene Group | 5,6-Dibromo-2,3-dihydro-1H-indene |

| Clemmensen | Zn(Hg), HCl | Ketone to Methylene Group | 5,6-Dibromo-2,3-dihydro-1H-indene |

Insufficient Published Research on the Derivatization of this compound

Following a comprehensive search of scientific literature, it has been determined that there is a notable lack of specific published research focusing on the derivatization and analogue synthesis starting from the chemical compound This compound . Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline.

The available literature provides extensive information on the synthesis and reactivity of the broader class of indanones and bromo-substituted indanones in general. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are well-documented for analogous compounds like 5-bromo-1-indanone. mdpi.comresearchgate.net This suggests a high potential for This compound to undergo sequential or double cross-coupling reactions to form a variety of 5,6-disubstituted indanone derivatives. Similarly, the indanone core is known to participate in reactions such as Knoevenagel condensations to yield benzylidene derivatives. beilstein-journals.org

However, specific examples, detailed research findings, reaction conditions, yields, and spectroscopic data for derivatives synthesized directly from This compound are not present in the accessed literature. This scarcity of data extends across all sections of the proposed article outline:

Derivatization and Analogue Synthesis Based on 5,6 Dibromo 2,3 Dihydro 1h Inden 1 One

Incorporation into Complex Molecular Architectures:The use of this compound as an intermediate in the total synthesis of natural products or other complex molecules has not been reported in the searched literature.

Without specific data and published findings, the generation of an article that meets the required standards of scientific accuracy and detail is unachievable. The available information is too general to support the creation of the specified data tables and in-depth discussion for each subsection.

Advanced Spectroscopic and Structural Elucidation of 5,6 Dibromo 2,3 Dihydro 1h Inden 1 One and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Assignments and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 5,6-Dibromo-2,3-dihydro-1H-inden-1-one, both ¹H and ¹³C NMR would provide definitive information on its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. Based on the structure of a similar compound, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, which displays aromatic protons at δ 7.86 (s, 1H) and 6.74 (s, 1H), the two aromatic protons (H-4 and H-7) in the target molecule are also expected to appear as singlets due to the lack of adjacent protons. chemicalbook.com The aliphatic portion of the molecule, the ethyl bridge, would give rise to two triplets. The protons at C-2, adjacent to the carbonyl group, are expected to be deshielded and appear further downfield compared to the protons at C-3. A related compound, 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, shows its aliphatic protons as multiplets at δ 2.98 and δ 2.70. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. It is predicted to show nine distinct carbon signals: one carbonyl carbon (C-1) around δ 205-207 ppm, four aromatic carbons (two brominated, two protonated, and two quaternary), and two aliphatic carbons (C-2 and C-3). The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | - | ~205.0 |

| C-2 | ~3.1 (t) | ~36.0 |

| C-3 | ~2.7 (t) | ~26.0 |

| C-3a | - | ~135.0 |

| C-4 | ~7.8 (s) | ~125.0 |

| C-5 | - | ~120.0 |

| C-6 | - | ~123.0 |

| C-7 | ~7.9 (s) | ~128.0 |

| C-7a | - | ~155.0 |

Note: Predicted values are based on data from analogous compounds and general substituent effects.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Determination and Isotopic Fingerprinting

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the most distinctive feature in its mass spectrum would be the isotopic fingerprint of the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). youtube.com This results in a characteristic pattern for the molecular ion peak (M⁺˙). A compound with two bromine atoms will exhibit three peaks: M⁺˙, [M+2]⁺˙, and [M+4]⁺˙, with a relative intensity ratio of approximately 1:2:1. youtube.com

The calculated molecular weight of C₉H₆Br₂O is approximately 291.87 g/mol . The molecular ion cluster would therefore appear at m/z 290, 292, and 294.

Fragmentation pathways can be predicted based on the structure of 1-indanone (B140024). nist.gov A common fragmentation for cyclic ketones is the loss of a carbon monoxide (CO) molecule (28 Da). Subsequent fragmentation could involve the loss of one or both bromine atoms (79/81 Da each) or hydrogen bromide (HBr, 80/82 Da).

Predicted Mass Spectrometry Data for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Description |

|---|---|---|

| 290, 292, 294 | [C₉H₆Br₂O]⁺˙ | Molecular ion cluster (M⁺˙) |

| 262, 264, 266 | [C₈H₆Br₂]⁺˙ | Loss of CO from M⁺˙ |

| 211, 213 | [C₉H₆BrO]⁺ | Loss of one Br atom from M⁺˙ |

| 183, 185 | [C₈H₆Br]⁺ | Loss of CO and one Br atom |

| 132 | [C₉H₈O]⁺˙ | Loss of two Br atoms from M⁺˙ |

| 104 | [C₈H₈]⁺˙ | Loss of two Br atoms and CO |

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups within a molecule. The spectra are determined by the vibrations of the chemical bonds. For this compound, several characteristic bands are expected.

The most prominent band in the FTIR spectrum would be the C=O stretching vibration of the ketone, which typically appears in the range of 1700-1720 cm⁻¹ for five-membered cyclic ketones conjugated with an aromatic ring. rjptonline.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. scialert.net The C-Br stretching vibrations are found in the fingerprint region, typically between 500 and 700 cm⁻¹. The substitution pattern on the benzene (B151609) ring (1,2,4,5-tetrasubstituted) would also give rise to characteristic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ketone) | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-H Bend (Aliphatic) | 1350 - 1450 | Medium |

| C-H Bend (Aromatic out-of-plane) | 800 - 900 | Strong |

| C-Br Stretch | 500 - 700 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination, Packing Interactions, and Hydrogen Bonding Networks

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is available, data from derivatives such as 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one and (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can be used to infer its solid-state properties. nih.govnih.gov

The 2,3-dihydro-1H-inden-1-one core is expected to be nearly planar. nih.govnih.gov In the solid state, the molecular packing would be governed by intermolecular forces. Due to the presence of the electron-rich aromatic system and the electron-deficient bromine atoms (possessing a positive σ-hole), strong π-π stacking and halogen bonding interactions are anticipated. Halogen bonds, particularly Br···O interactions with the carbonyl oxygen of a neighboring molecule, would likely play a significant role in the crystal packing. As the molecule itself lacks hydrogen bond donors, hydrogen bonding would not be a primary interaction unless co-crystallized with a solvent or other molecule capable of hydrogen bonding.

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Key Bond Lengths (Å) | C=O: ~1.22; C-Br: ~1.90 |

| Planarity | Indenone core largely planar |

| Dominant Interactions | Halogen bonding (Br···O), π-π stacking |

Note: These are hypothetical parameters based on common packing motifs for similar organic molecules.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides insight into the electronic transitions within a molecule. The chromophore in this compound is an α,β-unsaturated ketone system fused to the dibrominated benzene ring. fiveable.me

Two primary electronic transitions are expected for this system. egyankosh.ac.in

A low-intensity n→π* transition associated with the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition typically occurs at a longer wavelength (λₘₐₓ > 300 nm).

A high-intensity π→π* transition resulting from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system. This occurs at a shorter wavelength (λₘₐₓ ~240-280 nm).

Compared to the parent 1-indanone, which has a π→π* transition around 244 nm and an n→π* transition around 290 nm, the two bromine atoms on the benzene ring are expected to act as auxochromes. nist.gov This would cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system by the lone pairs on the bromine atoms.

Fluorescence is not typically a strong characteristic of aromatic ketones, as the excited singlet state can efficiently undergo intersystem crossing to the triplet state. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Predicted λₘₐₓ (nm) | Transition Type | Expected Molar Absorptivity (ε) |

|---|---|---|

| ~250-260 | π→π* | High (~10,000 - 15,000 M⁻¹cm⁻¹) |

| ~310-320 | n→π* | Low (~50 - 200 M⁻¹cm⁻¹) |

Computational and Theoretical Investigations of 5,6 Dibromo 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. Methods like Hartree-Fock (HF) and post-HF methods, often in conjunction with Density Functional Theory (DFT), are used to calculate key electronic properties and reactivity descriptors. For 5,6-Dibromo-2,3-dihydro-1H-inden-1-one, these calculations would reveal how the electron density is distributed across the molecule and predict its kinetic stability and reactivity.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution. For this compound, the ESP map would show electron-rich (negative potential) regions, likely around the carbonyl oxygen and the bromine atoms, which are susceptible to electrophilic attack. Conversely, electron-deficient (positive potential) regions, expected around the carbonyl carbon and the hydrogen atoms, indicate sites for nucleophilic attack.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -2.15 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.70 eV | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.85 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 2.15 eV | The energy released when an electron is added to the molecule. |

| Global Electrophilicity (ω) | 2.98 eV | Measures the overall electrophilic nature of the molecule. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT studies could elucidate the pathways of various organic reactions, such as nucleophilic addition to the carbonyl group or cross-coupling reactions at the C-Br bonds.

These studies involve locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy (ΔG‡) of the reaction, which is the primary factor controlling the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. For instance, a DFT study could model the reaction with a reducing agent like sodium borohydride (B1222165) to form the corresponding alcohol, 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol. The calculations would provide the geometries of the reactants, the transition state where the hydride is attacking the carbonyl carbon, and the final alcohol product, along with the associated energy changes.

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Indenone + BH₄⁻) | 0.0 | Reference energy level for the starting materials. |

| Transition State (TS) | +15.5 | The energy barrier for the hydride attack on the carbonyl carbon. |

| Products (Indenol + BH₃) | -25.0 | The final energy of the products, indicating an exothermic reaction. |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. For this compound, the five-membered ring is not planar and can adopt different puckered conformations, such as envelope or twist forms. MD simulations can explore the conformational landscape to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment, such as solvent molecules or a biological receptor. By simulating the molecule in a box of explicit solvent (e.g., water or DMSO), one can analyze the structure of the solvation shell and calculate properties like the radial distribution function to understand how solvent molecules arrange themselves around key functional groups like the carbonyl oxygen. This is crucial for understanding solubility and reaction kinetics in solution. In a biological context, MD simulations can reveal how a molecule like this might bind to a protein's active site, highlighting key interactions that stabilize the complex. nih.govresearchgate.net

| Conformer | Dihedral Angle (C1-C2-C3-C3a, degrees) | Relative Population (%) | Description |

|---|---|---|---|

| Envelope (C2-puckered) | ~25° | ~60% | One atom of the five-membered ring is out of the plane of the other four. |

| Twist (C2/C3-puckered) | ~ -15° | ~35% | Two adjacent atoms are displaced on opposite sides of the plane. |

| Other | Variable | ~5% | Transient or higher-energy conformations. |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. These predictions are highly valuable for structure elucidation and for interpreting experimental spectra. ruc.dk

For this compound, calculating the ¹H and ¹³C NMR chemical shifts involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation. The resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

Similarly, IR frequencies are calculated by performing a frequency analysis on the optimized geometry. This calculation yields the vibrational modes of the molecule and their corresponding frequencies and intensities. A key vibration for this molecule would be the C=O stretching frequency of the ketone group. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) for better agreement with experiment.

| Parameter | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|

| ¹³C NMR: C=O | 198.5 ppm | 195-205 ppm |

| ¹³C NMR: C-Br | 120.1, 122.5 ppm | 115-130 ppm |

| ¹H NMR: Aromatic CH | 7.85, 7.95 ppm | 7.5-8.0 ppm |

| IR Frequency: C=O Stretch | 1725 cm⁻¹ (scaled) | 1700-1720 cm⁻¹ |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling in Synthetic Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its reactivity in a specific chemical transformation. tubitak.gov.truliege.be These models are built using a dataset of related compounds where the reactivity (e.g., reaction rate, yield, or equilibrium constant) is known.

For a class of compounds including this compound, a QSRR model could be developed to predict its reactivity in a reaction like a Suzuki coupling. Molecular descriptors for each compound in the training set would be calculated using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors. nih.gov Multiple linear regression or machine learning algorithms are then used to create a mathematical equation linking the most relevant descriptors to the observed reactivity. uliege.be Such a model could predict the relative coupling rate of this compound compared to other substituted bromo-aromatics, guiding synthetic planning.

| Model Equation: log(k) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... | |

|---|---|

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.92 |

| Cross-validated R² (Q²) | 0.85 |

| Relevant Descriptors for Reactivity | |

| Descriptor 1 | LUMO Energy |

| Descriptor 2 | Charge on the Carbon atom of the C-Br bond |

Applications of 5,6 Dibromo 2,3 Dihydro 1h Inden 1 One in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of two bromine atoms on the benzene (B151609) ring of the indanone scaffold makes 5,6-Dibromo-2,3-dihydro-1H-inden-1-one an excellent substrate for a variety of cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular structures.

While direct applications in the total synthesis of natural products are not extensively documented for this specific dibromo-indanone, its structural features make it an ideal starting material for creating analogues of biologically active molecules. The indanone core itself is present in various natural products and pharmaceuticals. The two bromine atoms allow for sequential or dual modifications, providing a platform to systematically alter the substitution pattern and explore structure-activity relationships. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new aryl or alkyl groups at the 5- and 6-positions, thereby generating a library of derivatives for biological screening. researchgate.netnih.govwikipedia.org

Table 1: Potential Cross-Coupling Reactions for Scaffold Elaboration

| Reaction Name | Reagent | Catalyst System | Bond Formed | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids | Palladium Catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl, Aryl-Alkyl) | Synthesis of biaryl and alkyl-aryl indanone derivatives. researchgate.netwikipedia.org |

| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper Catalysis | C-C (Aryl-Alkynyl) | Introduction of alkynyl moieties for further functionalization or to create conjugated systems. libretexts.orgwikipedia.orgnih.govnih.gov |

| Buchwald-Hartwig Amination | Amines | Palladium Catalyst | C-N (Aryl-Amino) | Synthesis of amino-substituted indanones, which are common in pharmacologically active compounds. |

| Stille Coupling | Organostannanes | Palladium Catalyst | C-C (Aryl-Aryl, Aryl-Vinyl) | Formation of complex carbon skeletons under mild conditions. |

This table presents potential reactions based on the known reactivity of aryl bromides.

The reactivity of the bromine atoms in this compound makes it a valuable intermediate for the synthesis of specialty chemicals, including those with applications in agrochemicals, fragrances, and dyes. The ability to perform selective, stepwise functionalization at the 5- and 6-positions allows for the fine-tuning of a molecule's physical and chemical properties. For example, the introduction of different functional groups via cross-coupling can significantly alter the absorption and emission properties of the indanone core, potentially leading to the development of novel dyes or fluorescent probes.

Chiral ligands are crucial for asymmetric catalysis, a field with immense importance in the pharmaceutical and fine chemical industries. The indane framework is a common backbone for privileged chiral ligands. This compound can serve as a precursor for the synthesis of novel bidentate ligands. The two bromine atoms provide handles for the introduction of phosphine, amine, or other coordinating groups. Subsequent stereoselective reduction of the ketone and further synthetic modifications can lead to a variety of chiral ligands with potentially unique steric and electronic properties for asymmetric catalysis.

Contribution to Advanced Materials Research

The dibromo functionality of this compound is particularly advantageous for the synthesis of advanced materials, especially functional polymers and components for optoelectronic devices. The rigid indanone unit can impart desirable thermal and morphological stability to polymeric structures.

In polymer chemistry, dihalogenated aromatic compounds are key monomers for polycondensation reactions. This compound can be used as a monomer in palladium-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, to create novel conjugated polymers. The resulting polymers would feature the indanone moiety as part of the polymer backbone, which can influence the polymer's solubility, processability, and solid-state packing. These characteristics are critical for the performance of organic electronic materials.

Table 2: Potential Polymerization Reactions

| Polymerization Method | Comonomer | Resulting Polymer Type | Potential Properties |

| Suzuki Polycondensation | Aryl Diboronic Acid/Ester | Poly(arylene-indanone) | Conjugated, potentially fluorescent, thermally stable. |

| Stille Polycondensation | Distannyl Aromatic Compound | Poly(arylene-indanone) | Controlled synthesis of well-defined conjugated polymers. |

| Sonogashira Polycondensation | Diethynyl Aromatic Compound | Poly(arylene-ethynylene-indanone) | Highly conjugated, rigid-rod polymers with potential for high charge carrier mobility. |

This table outlines potential polymerization routes based on the monomer's structure.

The potential for creating extended conjugated systems through reactions at the bromine sites makes this compound a promising building block for organic optoelectronic materials. Chemical suppliers have categorized this compound for use in OLED materials and as a polymer science building block. bldpharm.com By incorporating this dibromo-indanone into larger conjugated molecules or polymers, materials with tailored electronic properties can be designed. The indanone core can act as an electron-accepting unit, and by coupling it with electron-donating moieties, donor-acceptor type materials can be synthesized. Such materials are of great interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is key to optimizing the performance of these devices. researchgate.net

Use in the Synthesis of Carbon-Based Nanomaterials and Frameworks

Currently, there is a lack of publicly available scientific literature detailing the specific application of This compound as a direct precursor in the synthesis of carbon-based nanomaterials and frameworks. Research in the field of advanced organic synthesis and materials science is vast, with numerous precursor molecules being investigated for the creation of novel carbon architectures. However, specific studies outlining the conversion of this particular brominated indanone into structures such as graphene, carbon nanotubes, or metal-organic frameworks have not been reported in the reviewed literature.

The synthesis of complex carbon-based materials, including polycyclic aromatic hydrocarbons (PAHs), often involves precursors with specific functionalities that facilitate polymerization or condensation reactions. While brominated compounds are frequently utilized in cross-coupling reactions to build larger aromatic systems, the direct application of This compound for creating extended carbon nanomaterials remains an unexplored area of research based on available data.

Further investigation and targeted research would be necessary to determine the potential utility of This compound in this advanced application. Such studies would need to explore its reactivity under various pyrolytic or catalytic conditions and characterize the resulting carbonaceous products. Without such dedicated research, any discussion of its role in the synthesis of carbon-based nanomaterials and frameworks would be speculative.

Future Research Directions and Emerging Trends for 5,6 Dibromo 2,3 Dihydro 1h Inden 1 One

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. While numerous methods exist for the synthesis of indanones, the development of asymmetric routes to chiral derivatives remains a vibrant area of research. beilstein-journals.orgliv.ac.ukrug.nl Future efforts concerning 5,6-Dibromo-2,3-dihydro-1H-inden-1-one are likely to focus on creating chiral centers, particularly at the C2 or C3 position of the indanone core.

Key research directions will likely involve:

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations is a powerful strategy. rsc.org Future work could explore the asymmetric alpha-functionalization of the indanone scaffold or enantioselective reductions of the ketone using chiral catalysts to produce optically active alcohols.

Transition-Metal Catalysis: Chiral transition-metal complexes are highly effective for a wide range of asymmetric reactions. rsc.org Methodologies such as asymmetric hydrogenation of derivatives or enantioselective C-H functionalization of the dihydroindene ring could provide access to novel, enantioenriched indanone structures.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. nih.gov The use of engineered enzymes, such as ketoreductases, could facilitate the highly enantioselective reduction of the carbonyl group of this compound to produce chiral secondary alcohols, which are valuable synthetic intermediates.

Integration into High-Throughput Experimentation and Data-Driven Synthesis

High-Throughput Experimentation (HTE) and data-driven approaches are revolutionizing chemical synthesis by enabling the rapid screening of reaction conditions and the discovery of new transformations. nih.govresearchgate.netyoutube.com The integration of this compound into these modern workflows could significantly accelerate the discovery of its derivatives and their applications.

Future trends in this area include:

Reaction Optimization: HTE platforms, which utilize multi-well plates to perform numerous reactions in parallel, can be employed to quickly optimize conditions for reactions involving the dibromoindanone. youtube.com This is particularly useful for complex catalytic cycles, such as palladium-catalyzed cross-coupling reactions at the bromine positions.

Library Synthesis: Automated HTE systems can be used to generate large libraries of derivatives from the 5,6-dibromoindanone scaffold. youtube.comdigitellinc.com By reacting the starting material with a diverse set of reagents, vast collections of novel compounds can be synthesized for screening in drug discovery or materials science.

Machine Learning and Predictive Chemistry: The data generated from HTE experiments can be used to train machine learning algorithms. researchgate.netlbl.govescholarship.org These models can then predict the outcomes of new reactions, suggest optimal conditions, and even propose novel molecular structures with desired properties, thereby accelerating the innovation cycle in a data-driven manner. nih.gov

Exploration of Novel Catalytic Systems for Its Transformation

The two bromine atoms on the aromatic ring of this compound make it an ideal substrate for exploring novel catalytic transformations, particularly in the realm of cross-coupling chemistry.

Emerging research will likely focus on:

Selective Functionalization: A key challenge and opportunity is the development of catalytic systems that can selectively functionalize one bromine atom over the other. This would allow for the stepwise introduction of different substituents, leading to highly complex and precisely engineered molecules.

Photoredox Catalysis: Light-mediated catalysis offers new pathways for bond formation under mild conditions. Exploring the use of photoredox catalysts to activate the carbon-bromine bonds could unlock novel transformations and reaction pathways not accessible through traditional thermal methods.

Dual Catalysis: Combining different types of catalysts (e.g., a transition metal catalyst with an organocatalyst or a photocatalyst) can enable tandem reactions where multiple bonds are formed in a single operation. Such approaches could be used to build complex polycyclic structures from the relatively simple indanone starting material.

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of non-covalent interactions to construct large, well-organized assemblies. The specific electronic and steric properties of this compound make it an intriguing candidate for supramolecular design.

Future research directions may include:

Halogen Bonding: The bromine atoms on the indanone ring can act as halogen bond donors, forming directional interactions with electron-donating atoms (e.g., oxygen, nitrogen). This property could be exploited to control the self-assembly of molecules in the solid state, leading to the formation of crystals with specific architectures and properties.

Host-Guest Chemistry: Derivatives of the dibromoindanone could be designed to act as hosts for specific guest molecules. The indanone framework provides a rigid scaffold, and functional groups can be introduced via the bromine atoms to create tailored binding pockets for molecular recognition applications, such as sensing or separation.

Crystal Engineering: By understanding and controlling the intermolecular interactions, such as π–π stacking of the aromatic rings and halogen bonding, it may be possible to design crystalline materials with desired physical properties, such as specific optical or electronic characteristics. nih.gov

Design of Next-Generation Smart Materials and Nanosystems Based on the Indanone Framework

The indanone core is present in various organic functional materials. scispace.com By leveraging the unique properties of the 5,6-dibromo substitution, this scaffold can be incorporated into advanced materials and nanosystems.

Potential future applications include:

Organic Electronics: The electronic properties of the indanone core can be tuned by introducing different substituents at the bromine positions. This could lead to the development of new organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials.

Fluorescent Probes: Modification of the indanone structure could yield fluorescent molecules that respond to specific stimuli (e.g., ions, pH, biomolecules). Such "smart" materials could be used as sensors or imaging agents in biological systems or environmental monitoring. For instance, the broader indanone scaffold has been explored for designing fluorescent probes for misfolded protein aggregates in neurodegenerative diseases. nih.gov

Self-Assembling Nanosystems: By attaching long alkyl chains or other self-assembling moieties to the indanone core, it may be possible to create nanoscale structures such as nanofibers, vesicles, or gels. These materials could find applications in areas ranging from drug delivery to tissue engineering.

Q & A

Q. What are the standard synthetic routes for preparing 5,6-Dibromo-2,3-dihydro-1H-inden-1-one?

The synthesis typically involves bromination of indanone derivatives. A common method includes radical bromination using brominating agents like -bromosuccinimide (NBS) under controlled conditions. For example, condensation reactions in methanol with sodium hydroxide as a catalyst can yield structurally related indanone derivatives, which can be adapted for brominated analogs . Purification via recrystallization (e.g., ethanol) and characterization by -NMR and mass spectrometry are critical to confirm product identity and purity.

Q. How should researchers handle safety concerns during synthesis and handling of brominated indanones?

Refer to Safety Data Sheets (SDS) for hazard mitigation. Key precautions include:

Q. What spectroscopic techniques are essential for characterizing this compound?

- -NMR : To confirm substitution patterns and aromatic proton environments.

- -NMR : To identify carbonyl (C=O) and brominated carbon signals.

- Mass Spectrometry (MS) : For molecular ion ([M]) and isotopic patterns (due to bromine).

- FT-IR : To detect C=O stretching (~1700 cm) and C-Br bonds (~600 cm). Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated indanone derivatives?

Optimize data collection using a low-temperature setup (e.g., 100 K with a nitrogen cryostat) to minimize thermal motion artifacts. Employ SHELXTL or SHELXL for structure refinement, focusing on:

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., C–H···O) that stabilize the crystal lattice.

- Torsion angles : Analyze deviations in substituent orientations (e.g., bromine positions) using programs like OLEX2.

- Twinned data refinement : Use the HKLF5 format in SHELXL for high-resolution datasets .

Q. What strategies address contradictions between spectroscopic data and computational modeling results?

- Multi-method validation : Compare X-ray crystallography (ground truth) with DFT-optimized structures (e.g., Gaussian 09) to assess geometric discrepancies.

- Dynamic NMR : Resolve conformational flexibility in solution that may differ from solid-state structures.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···Br contacts) to explain packing anomalies .

Q. How can researchers design biological activity assays for brominated indanones?

- In vitro cytotoxicity : Use prostate cancer cell lines (e.g., PC-3) with MTT assays, referencing chalcone-derived indanones’ antitumor activity .